4-(2-(2-(3-Cyclohexylureido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide moiety, and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The thiazole ring and benzamide moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit diverse biological activities, such as antibacterial, antifungal, and antitumor properties
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
4-(2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylcarbamoyl group enhances its stability and potential for therapeutic applications.
Properties
Molecular Formula |
C19H23N5O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H23N5O3S/c20-17(26)12-6-8-14(9-7-12)21-16(25)10-15-11-28-19(23-15)24-18(27)22-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H2,20,26)(H,21,25)(H2,22,23,24,27) |
InChI Key |
TZHPYEUMEYNXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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